molecular formula C12H19N5O2S B5838743 3-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione

3-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione

Cat. No.: B5838743
M. Wt: 297.38 g/mol
InChI Key: FCJHKCMHXNXXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione is a complex organic compound that features a triazine ring substituted with dimethylamino groups and a sulfanyl group attached to a pentane-2,4-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione typically involves multiple steps. One common method starts with the preparation of the triazine ring, which is achieved through the reaction of cyanuric chloride with dimethylamine under controlled conditions. The resulting intermediate is then reacted with a thiol compound to introduce the sulfanyl group. Finally, the pentane-2,4-dione moiety is attached through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of specialized equipment for precise temperature control, efficient mixing, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of triazine derivatives with different functional groups .

Scientific Research Applications

3-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione is unique due to the combination of its triazine ring with dimethylamino groups, a sulfanyl group, and a pentane-2,4-dione backbone.

Properties

IUPAC Name

3-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2S/c1-7(18)9(8(2)19)20-12-14-10(16(3)4)13-11(15-12)17(5)6/h9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJHKCMHXNXXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC1=NC(=NC(=N1)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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